molecular formula C23H14N4O6S B15028382 2-[(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Cat. No.: B15028382
M. Wt: 474.4 g/mol
InChI Key: GBMISKSYWQBYEJ-NDENLUEZSA-N
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Description

2-[(5Z)-5-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl]phenyl acetate is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a furan ring, a triazolo-thiazole moiety, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl]phenyl acetate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Synthesis of the Triazolo-Thiazole Moiety: This involves the cyclization of thiosemicarbazide derivatives with appropriate aldehydes or ketones under reflux conditions.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring and phenyl acetate group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alcohols).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan and phenyl acetate derivatives.

Scientific Research Applications

2-[(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl]phenyl acetate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolo-thiazole moiety is known to exhibit biological activity, potentially inhibiting specific enzymes or interfering with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl]phenyl acetate
  • 2-[(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl]phenyl acetate
  • 2-[(5Z)-5-{[5-(3-aminophenyl)furan-2-yl]methylidene}-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl]phenyl acetate

Uniqueness

The unique combination of functional groups in 2-[(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl]phenyl acetate imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its potential for biological activity, while the furan and triazolo-thiazole moieties contribute to its stability and reactivity.

Properties

Molecular Formula

C23H14N4O6S

Molecular Weight

474.4 g/mol

IUPAC Name

[2-[(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C23H14N4O6S/c1-13(28)32-19-8-3-2-7-17(19)21-24-23-26(25-21)22(29)20(34-23)12-16-9-10-18(33-16)14-5-4-6-15(11-14)27(30)31/h2-12H,1H3/b20-12-

InChI Key

GBMISKSYWQBYEJ-NDENLUEZSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/SC3=N2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])SC3=N2

Origin of Product

United States

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